molecular formula C7H4Cl2N2O3 B1410182 2,5-Dichloro-4-nitrobenzamide CAS No. 1806304-85-7

2,5-Dichloro-4-nitrobenzamide

Cat. No. B1410182
M. Wt: 235.02 g/mol
InChI Key: PMRODVGVSUSNPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives like 2,5-Dichloro-4-nitrobenzamide can be achieved through direct condensation of benzoic acids and amines under certain conditions . Another method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-nitrobenzamide can be analyzed using various spectroscopic methods. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichloro-4-nitrobenzamide can be determined using various analytical techniques. For instance, its melting point can be determined . The compound’s elemental composition can also be analyzed .

Safety And Hazards

While specific safety and hazard information for 2,5-Dichloro-4-nitrobenzamide is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided .

Future Directions

The future directions for research on 2,5-Dichloro-4-nitrobenzamide could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to fully understand its safety and hazards .

properties

IUPAC Name

2,5-dichloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRODVGVSUSNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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